molecular formula C16H15F2N5O B3451070 7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B3451070
M. Wt: 331.32 g/mol
InChI Key: BZDMYTQYHJPKBU-UHFFFAOYSA-N
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Description

The compound “7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been identified as potential inhibitors of the SARS-CoV-2 Main protease .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves a one-step procedure . This process involves the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines has been studied extensively . The core structure is a triazolo[1,5-a]pyrimidine ring, which can be functionalized with various substituents .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines have been studied in the context of their synthesis . The reactions involve the formation of the triazolo[1,5-a]pyrimidine core and the attachment of various substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines are largely determined by their molecular structure and the nature of their substituents .

Mechanism of Action

1,2,4-triazolo[1,5-a]pyrimidines have been identified as potential inhibitors of the SARS-CoV-2 Main protease . They are believed to interact with the crucial active site amino acid residues His41, Cys145, and Glu166 .

Future Directions

The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines include further investigation of their antiviral properties , particularly against SARS-CoV-2 . Additionally, their potential as anticancer agents via the suppression of the ERK signaling pathway is also being explored .

properties

IUPAC Name

7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O/c1-3-10-6-4-5-7-11(10)20-15(24)14-21-16-19-9(2)8-12(13(17)18)23(16)22-14/h4-8,13H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDMYTQYHJPKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
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7-(difluoromethyl)-N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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